BenchChemオンラインストアへようこそ!

5-Deoxygentamicin C1

Aminoglycoside resistance AAC(3)-mediated acetylation Antimicrobial susceptibility testing

Choose 5-Deoxygentamicin C1 for your SAR investigations: this purified congener lacks the 5-hydroxyl group, conferring distinct activity against gentamicin-acetylating resistant strains. Its 2.5-fold higher acute toxicity vs. the gentamicin complex makes it essential for mapping structural determinants of aminoglycoside nephrotoxicity. Use as a certified reference standard for LC-MS impurity profiling of gentamicin preparations. Critical for metabolic engineering of Micromonospora purpurea idiotrophs. Verify batch-specific purity for reproducible pharmacology.

Molecular Formula C21H43N5O7
Molecular Weight 477.6 g/mol
CAS No. 60768-21-0
Cat. No. B14617075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Deoxygentamicin C1
CAS60768-21-0
Molecular FormulaC21H43N5O7
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC(C1CCC(C(O1)OC2CC(C(C(C2N)O)N)OC3C(C(C(CO3)(C)O)NC)O)N)NC
InChIInChI=1S/C21H43N5O7/c1-9(25-3)11-6-5-10(22)19(31-11)32-12-7-13(15(24)16(27)14(12)23)33-20-17(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3
InChIKeyXKXZNTULXUJLSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Deoxygentamicin C1 (CAS 60768-21-0) for Antimicrobial Research: A Structurally Distinct Gentamicin Congener


5-Deoxygentamicin C1 (CAS 60768-21-0) is a naturally occurring aminoglycoside antibiotic produced by Micromonospora purpurea via mutational biosynthesis [1]. Structurally belonging to the gentamicin class, this compound possesses a molecular formula of C21H43N5O6 with a molecular weight of 461.60 g/mol, and demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria [2]. Unlike standard gentamicin C1, 5-deoxygentamicin C1 lacks the 5-hydroxyl group, resulting in distinct pharmacological properties that differentiate it from conventional gentamicin components [1].

Why 5-Deoxygentamicin C1 Cannot Be Substituted with Gentamicin C1 in Specialized Research


Gentamicin congeners, though structurally similar, exhibit profound differences in antimicrobial potency against resistant strains and in toxicity profiles. Recent studies demonstrate that individual gentamicin congeners differ up to 128-fold in potency against bacteria expressing aminoglycoside-modifying enzymes (AMEs) [1]. Furthermore, C-subtypes display varying degrees of ototoxicity, with nephrotoxicity also significantly differing between congeners in both cell-based and animal models [2][3]. 5-Deoxygentamicin C1 represents a critical structural variant with the 5-hydroxyl group removed, producing a unique activity profile against gentamicin-acetylating resistant strains not shared by standard gentamicin C1 [4]. Generic substitution without accounting for these quantifiable differences compromises experimental reproducibility and undermines the validity of structure-activity relationship studies.

Quantitative Comparative Data for 5-Deoxygentamicin C1 vs. Gentamicin C Complex


Enhanced Antimicrobial Activity of 5-Deoxygentamicin C Complex Against Gentamicin-Acetylating Resistant Strains

The 5-deoxygentamicin C complex (comprising C1, C2, and C1a components produced via mutational biosynthesis with 2,5-dideoxystreptamine supplementation) exhibits improved activity against several gentamicin-acetylating strains of resistant bacteria, whereas the gentamicin C complex shows reduced potency against these same resistant organisms [1]. This differential activity is attributed to the absence of the 5-hydroxyl group, which reduces susceptibility to enzymatic inactivation by aminoglycoside acetyltransferases.

Aminoglycoside resistance AAC(3)-mediated acetylation Antimicrobial susceptibility testing Resistant Enterobacteriaceae

Broad-Spectrum Antimicrobial Activity Retention of 5-Deoxygentamicin C Complex vs. Gentamicin C Complex

The 5-deoxygentamicin C complex (containing 5-deoxygentamicin C1) retains broad-spectrum antimicrobial activity comparable to the parent gentamicin C complex against wild-type susceptible strains, while demonstrating differential activity against resistant strains [1]. This indicates that removal of the 5-hydroxyl group does not compromise baseline antimicrobial efficacy.

Broad-spectrum antibiotics Gram-negative pathogens Antimicrobial susceptibility Aminoglycoside pharmacology

Increased In Vivo Acute Toxicity of 5-Deoxygentamicin C Complex Relative to Gentamicin C Complex: A Cautionary Differentiation

In a direct comparative toxicity assessment, the 5-deoxygentamicin C complex demonstrated approximately 2.5-fold higher acute toxicity than the gentamicin C complex in a murine intravenous model [1]. The LD50 (i.v.) in mice of the 5-deoxygentamicin C complex indicated that it was about 2.5 times more toxic than the gentamicin C complex. This finding establishes that the 5-deoxy modification, while enhancing activity against certain resistant strains, simultaneously increases acute toxicity potential.

Aminoglycoside toxicity Acute toxicity testing LD50 determination Nephrotoxicity research

Congener-Specific Nephrotoxicity Variations in Gentamicin Class: Context for 5-Deoxygentamicin C1 Risk Assessment

Research on purified gentamicin congeners reveals that nephrotoxicity differs significantly among individual components in both cell-based assays and repeat-dose rat nephrotoxicity studies [1]. The potency of different congeners against strains harboring common aminoglycoside-modifying enzymes (AMEs) differs up to 128-fold [1]. While direct nephrotoxicity data for isolated 5-deoxygentamicin C1 is not available in the primary literature, the established 2.5-fold higher acute toxicity of the 5-deoxygentamicin C complex [2] combined with congener-specific toxicity variability provides a quantitative framework for anticipating that 5-deoxygentamicin C1 likely possesses a distinct nephrotoxicity profile compared to standard gentamicin C1.

Nephrotoxicity screening Renal safety pharmacology In vitro cytotoxicity Aminoglycoside safety

Recommended Research Applications for 5-Deoxygentamicin C1 Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies for Aminoglycoside Resistance Evasion

Use 5-deoxygentamicin C1 as a reference compound in systematic SAR investigations aimed at understanding how modifications at the 5-position of the 2-deoxystreptamine core affect antimicrobial activity against resistant strains. The compound‘s demonstrated improved activity against gentamicin-acetylating bacteria relative to the gentamicin C complex [1] makes it an essential comparator for mapping structure-resistance relationships and designing next-generation aminoglycosides with reduced susceptibility to AAC(3)-mediated inactivation.

Aminoglycoside Toxicity Mechanism Dissection and Structure-Toxicity Correlation Studies

Employ 5-deoxygentamicin C1 in comparative toxicity studies to elucidate the contribution of the 5-hydroxyl group to aminoglycoside-induced nephrotoxicity and acute toxicity. The established 2.5-fold higher acute toxicity of the 5-deoxygentamicin C complex versus the gentamicin C complex [1], combined with evidence that individual gentamicin congeners differ significantly in nephrotoxicity [2], positions this compound as a valuable tool for identifying structural determinants of aminoglycoside toxicity and for developing predictive toxicity models.

Analytical Reference Standard for Gentamicin Complex Composition Analysis and Impurity Profiling

Utilize purified 5-deoxygentamicin C1 as a certified reference standard for liquid chromatography-mass spectrometry (LC-MS) methods designed to characterize and quantify minor components in gentamicin fermentation products or commercial formulations. Given that commercial gentamicin congener abundances can vary up to 1.9-fold between sources [1], a well-characterized 5-deoxygentamicin C1 standard is essential for accurate impurity profiling and for ensuring batch-to-batch consistency in research-grade gentamicin preparations.

Mutational Biosynthesis and Metabolic Engineering Research

Apply 5-deoxygentamicin C1 as a pathway intermediate or endpoint analytical standard in metabolic engineering studies of Micromonospora purpurea idiotrophs. The compound is produced when 2,5-dideoxystreptamine is supplemented to cultures of gentamicin-producing idiotrophs [1], making it a critical marker for investigating the substrate flexibility of aminoglycoside biosynthetic enzymes and for optimizing bioconversion processes to generate novel aminoglycoside analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Deoxygentamicin C1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.